4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride - 2418727-08-7

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride

Catalog Number: EVT-2883888
CAS Number: 2418727-08-7
Molecular Formula: C7H13ClN4O2
Molecular Weight: 220.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride (rimonabant hydrochloride) is a synthetic compound extensively researched for its interaction with the endocannabinoid system. [, , , , , , , , ] It acts primarily as an inverse agonist of the cannabinoid receptor type 1 (CB1), meaning it binds to the receptor and blocks its constitutive activity, producing effects opposite to those of typical agonists. [, , , , , , , , ] Its primary role in scientific research is as a pharmacological tool to investigate the physiological and pathological roles of the CB1 receptor in various systems, including the central nervous, cardiovascular, and immune systems. [, , , , , , , , ]

Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride has been extensively studied to understand its binding affinity and selectivity for the CB1 receptor. [, , , , , , , , ] Key structural features include a pyrazole ring, an amide group, and a 2-hydroxypropyl substituent. [, , , , , , , , ] These structural elements contribute to its ability to fit into the binding pocket of the CB1 receptor and interact with specific amino acid residues. [, , , , , , , , ]

Mechanism of Action

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride exerts its effects primarily through its interaction with the CB1 receptor. [, , , , , , , , ] As an inverse agonist, it binds to the CB1 receptor, stabilizing it in an inactive conformation and reducing its constitutive activity. [, , , , , , , , ] This action disrupts the normal signaling pathways associated with CB1 receptor activation, leading to a range of downstream effects. For instance, it has been shown to inhibit the release of dopamine in the striatum by blocking CB1 receptor-mediated modulation of this process. [] It also influences neuronal excitability and protects against excitotoxicity, potentially by interfering with nitric oxide production through CB1 receptor-mediated inhibition of protein kinase A signaling. [, ]

Applications
  • Investigate the role of the CB1 receptor in physiological processes: Researchers have employed rimonabant to elucidate the involvement of CB1 receptors in regulating dopamine release in the striatum, [] influencing skin blood flow through interaction with soluble guanylate cyclase stimulators, [] and modulating macrophage migration in response to the HIV-1 Tat protein. []
  • Explore the therapeutic potential of CB1 receptor modulation: Rimonabant has been studied for its potential in treating conditions like obesity and metabolic disorders, although its use for such purposes has been limited due to adverse effects. [, , , , , , , , ]
  • Develop and validate other CB1 receptor ligands: Rimonabant serves as a reference compound for developing and characterizing novel CB1 receptor agonists, antagonists, and inverse agonists. Its well-defined pharmacological profile allows researchers to compare the binding affinities, selectivities, and functional effects of new compounds. [, , , , , , , , ]
Future Directions
  • Developing safer and more selective CB1 receptor modulators: Despite its effectiveness in preclinical studies, rimonabant's clinical use has been limited by side effects, highlighting the need for safer and more selective CB1 receptor modulators. [, , , , , , , , ] Future research could focus on designing analogs with improved pharmacological profiles.
  • Investigating the potential of peripherally restricted CB1 receptor antagonists: Given the central side effects associated with rimonabant, developing peripherally restricted CB1 receptor antagonists could offer therapeutic benefits without impacting central nervous system function. [, , , , , , , , ]
  • Exploring the role of CB1 receptors in specific disease models: Rimonabant can be employed as a tool to further investigate the role of CB1 receptors in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. [, , , , , , , , ] Understanding the specific contributions of CB1 receptors in these conditions could reveal novel therapeutic targets.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride ([3H]SR141716A)

Relevance: [3H]SR141716A is structurally related to 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide; hydrochloride through its central 1H-pyrazole-3-carboxamide core. Both compounds share this central scaffold, with variations in the substituents attached to the pyrazole ring and the carboxamide nitrogen. [, , , , , , ] (https://www.semanticscholar.org/paper/53dff4dc19c39566f15313347ef85f6490a9ac95), (https://www.semanticscholar.org/paper/257e8adf35f59a2862320f2e9d959d02ca566c30), (https://www.semanticscholar.org/paper/f7cbf94182fbcbf1a265d5a45153fa4a37f275be), (https://www.semanticscholar.org/paper/269d3541d3accf9b7748e1c348559df3b451ff63), (https://www.semanticscholar.org/paper/a15cc4593c5ea6cbf2ce5e24333491a34d275973), (https://www.semanticscholar.org/paper/aa7411e59d2eae1c7fb3bdadf52381b65c176975), (https://www.semanticscholar.org/paper/eebb5d2337636c78f771457e6953c82e0d89a285).

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a potent and selective CB1 cannabinoid receptor antagonist. Similar to SR141716A, AM251 is used in research to investigate the role of CB1 receptors. [, , ] (https://www.semanticscholar.org/paper/269d3541d3accf9b7748e1c348559df3b451ff63), (https://www.semanticscholar.org/paper/a15cc4593c5ea6cbf2ce5e24333491a34d275973), (https://www.semanticscholar.org/paper/eebb5d2337636c78f771457e6953c82e0d89a285).

Relevance: AM251 shares the central 1H-pyrazole-3-carboxamide core with 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide; hydrochloride, making them structurally related. This core structure is a common feature among several CB1 receptor antagonists. [, , ] (https://www.semanticscholar.org/paper/269d3541d3accf9b7748e1c348559df3b451ff63), (https://www.semanticscholar.org/paper/a15cc4593c5ea6cbf2ce5e24333491a34d275973), (https://www.semanticscholar.org/paper/eebb5d2337636c78f771457e6953c82e0d89a285).

1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281)

Compound Description: AM281 is another selective CB1 cannabinoid receptor antagonist, often employed in research due to its high affinity for the CB1 receptor. [, ] (https://www.semanticscholar.org/paper/a15cc4593c5ea6cbf2ce5e24333491a34d275973), (https://www.semanticscholar.org/paper/eebb5d2337636c78f771457e6953c82e0d89a285).

Relevance: The structure of AM281 is closely related to 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide; hydrochloride as they both possess the same central 1H-pyrazole-3-carboxamide moiety. These structural similarities highlight a trend among CB1 antagonists. [, ] (https://www.semanticscholar.org/paper/a15cc4593c5ea6cbf2ce5e24333491a34d275973), (https://www.semanticscholar.org/paper/eebb5d2337636c78f771457e6953c82e0d89a285).

Properties

CAS Number

2418727-08-7

Product Name

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride

IUPAC Name

4-amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66

InChI

InChI=1S/C7H12N4O2.ClH/c1-4(12)2-9-7(13)6-5(8)3-10-11-6;/h3-4,12H,2,8H2,1H3,(H,9,13)(H,10,11);1H

InChI Key

ZRWBHDQTQOFEKZ-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=C(C=NN1)N)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.